
(R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazolyl-pyrrolidine derivatives involves cyclization reactions to obtain yields ranging from 70-96%. These derivatives are synthesized through a series of steps starting from pyrrolidine derivatives synthesized via 1,3-dipolar cycloaddition reactions, achieving high yields (83-88%) (Yahya Nural et al., 2018). Additionally, another approach involves the use of reversible addition–fragmentation chain transfer polymerization (RAFT) to synthesize terpolymers containing thiazole units, showcasing the versatility in the synthesis of thiazolyl-pyrrolidine derivatives (Bobby Happ et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through various techniques, including single-crystal X-ray diffraction studies. For instance, the stereochemistry of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was elucidated, demonstrating the complex structural attributes of thiazolyl-pyrrolidine compounds (Yahya Nural et al., 2018).
Chemical Reactions and Properties
These derivatives exhibit interesting antibacterial activity, especially against strains like A. baumannii and M. tuberculosis H37Rv, highlighting their potential as antimycobacterial agents. The acid dissociation constants of these compounds have also been determined, contributing to our understanding of their chemical properties and reactivity (Yahya Nural et al., 2018).
Physical Properties Analysis
The physical properties of compounds related to (R)-tert-Butyl 2-(2-(methylamino)thiazol-4-yl)pyrrolidine-1-carboxylate, such as melting points, solubility, and crystal structure, are crucial for their application in drug design and synthesis. For instance, the single-crystal X-ray diffraction study provides insight into the crystalline structure, which is vital for understanding the compound's stability and solubility (S. Naveen et al., 2007).
Chemical Properties Analysis
The antimicrobial screening of related thiazolyl-pyrrolidine derivatives reveals their potential as powerful antimycobacterial agents. This is demonstrated by their MIC values against specific bacterial and fungal strains, indicating their chemical efficacy in a biological context (Yahya Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
This study illustrates the acylation of tert-butyl 3-(methylamino)but-2-enoate leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The process demonstrates the compound's utility in creating fluorinated analogs of pyrazoles, which are important in medicinal chemistry for their potential biological activities (Iminov et al., 2015).
Anionic Cascade Recyclization
A study on the anionic cascade recyclization involving tert-butyl acetates demonstrates the compound's role in generating complex heterocyclic structures. This synthesis route highlights the chemical versatility of tert-butyl-substituted compounds in constructing novel molecular frameworks with potential application in drug discovery (Ivanov, 2020).
Enzymatic C-Demethylation in Metabolism Studies
This application involves the enzymatic C-demethylation of a structurally similar compound, indicating the metabolic pathways and transformations it can undergo in biological systems. Such studies are crucial for understanding the biotransformation of therapeutic agents (Yoo et al., 2008).
Synthesis of Amythiamicin Pyridine Cluster
Another research application involves the synthesis of the pyridine-containing central domain of the amythiamicin group of antibiotics. The study showcases the compound's utility in antibiotic research, highlighting its role in constructing complex antibiotic structures with potential therapeutic value (Bagley et al., 2004).
Antimicrobial Activity Studies
The compound is also involved in the synthesis of derivatives with significant antimicrobial activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Nural et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-5-6-10(16)9-8-19-11(14-4)15-9/h8,10H,5-7H2,1-4H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYDFOIIPQZMG-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

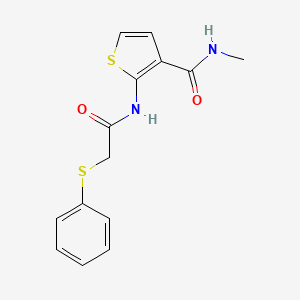
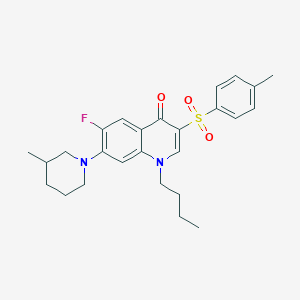

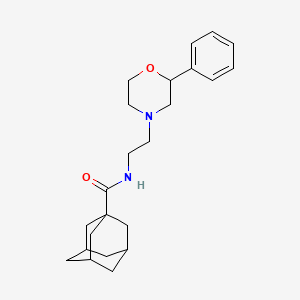
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)
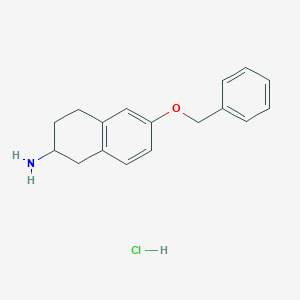
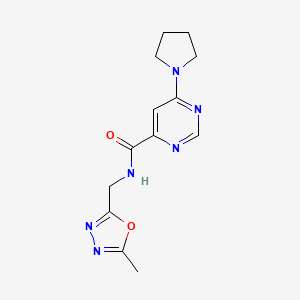
amine hydrobromide](/img/no-structure.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)
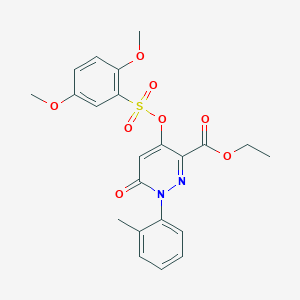
![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)
![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2486608.png)